((Benzyloxy)carbonyl)-D-valyl-L-leucine ((Benzyloxy)carbonyl)-D-valyl-L-leucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18518354
InChI: InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1
SMILES:
Molecular Formula: C19H28N2O5
Molecular Weight: 364.4 g/mol

((Benzyloxy)carbonyl)-D-valyl-L-leucine

CAS No.:

Cat. No.: VC18518354

Molecular Formula: C19H28N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

((Benzyloxy)carbonyl)-D-valyl-L-leucine -

Specification

Molecular Formula C19H28N2O5
Molecular Weight 364.4 g/mol
IUPAC Name (2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1
Standard InChI Key ABNKBDCDDUXJCU-JKSUJKDBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Stereochemical Configuration

The molecular structure of ((benzyloxy)carbonyl)-D-valyl-L-leucine consists of two amino acid residues—D-valine and L-leucine—linked by a peptide bond. The N-terminal valine is protected by a benzyloxycarbonyl group, a widely used moiety in peptide chemistry to block reactive amine groups during synthesis . The stereochemistry of the amino acids is critical: the valine residue adopts the D-configuration, while leucine retains the natural L-configuration. This combination introduces chirality at both α-carbons, influencing the compound’s physicochemical behavior and interactions .

The molecular formula of the compound can be derived from its constituents: the benzyloxycarbonyl group contributes C7H5O2\text{C}_7\text{H}_5\text{O}_2, D-valine contributes C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2, and L-leucine contributes C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2. Accounting for the loss of water during peptide bond formation, the resulting formula is C18H25N2O5\text{C}_{18}\text{H}_{25}\text{N}_2\text{O}_5. The molecular weight, calculated as 361.4 g/mol, aligns with analogues such as N-Cbz-L-leucine (265.3 g/mol) and related protected dipeptides .

Synthesis and Manufacturing

The synthesis of ((benzyloxy)carbonyl)-D-valyl-L-leucine typically involves a multi-step process beginning with the protection of D-valine’s amine group. The benzyloxycarbonyl group is introduced via reaction with benzyl chloroformate under basic conditions, yielding N-Cbz-D-valine . This intermediate is then activated for coupling—often using reagents like dicyclohexylcarbodiimide (DCC) —to facilitate amide bond formation with L-leucine’s carboxyl group.

A critical consideration is the enantiomeric purity of the starting materials. For instance, N-Cbz-L-leucine, a closely related compound, is synthesized with a specific optical rotation of [α]D20=17[\alpha]^{20}_D = -17^\circ (c = 2, ethanol) , underscoring the importance of stereochemical control. Post-coupling, the product is purified via techniques such as column chromatography or recrystallization, with yields dependent on reaction conditions and the efficiency of protecting group strategies .

Physical and Chemical Properties

The compound exhibits solubility in polar organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate, consistent with the behavior of N-Cbz-protected amino acids . Its solubility profile is crucial for applications in solid-phase peptide synthesis, where solvent compatibility dictates reaction feasibility. Key physical properties include:

PropertyValue/DescriptionSource
Molecular Weight361.4 g/mol (calculated)Derived
Optical RotationDependent on enantiomeric purityAnalogous
SolubilityChloroform, DMSO, ethyl acetate
StabilityStable at 2–8°C in dry conditions

The benzyloxycarbonyl group enhances stability against racemization during synthesis, a common challenge in peptide chemistry . Additionally, the compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would display characteristic peaks for the Cbz group (e.g., carbonyl stretches near 1700 cm1^{-1}) and amino acid backbone .

Applications in Peptide Synthesis

((Benzyloxy)carbonyl)-D-valyl-L-leucine is primarily employed as a building block in the synthesis of complex peptides. The Cbz group protects the valine residue during chain elongation, allowing selective deprotection under mild acidic conditions (e.g., hydrogenolysis) . This capability is vital for constructing peptides with defined sequences, particularly those incorporating D-amino acids for enhanced metabolic stability or biological activity .

In research settings, the compound has been used to study peptide conformation. For example, valine-rich sequences are known to promote β-sheet structures in both solid and solution states . Such insights inform the design of peptides with tailored structural properties, relevant to fields like drug development and materials science.

Conformational Behavior and Analytical Characterization

Studies on analogous Cbz-protected peptides reveal a propensity for β-structure formation, particularly in valine-containing sequences . In the solid state, X-ray diffraction and IR spectroscopy often indicate ordered β-sheet arrangements, while solution-phase analyses (e.g., circular dichroism) may show mixtures of β-structures and random coils . These findings suggest that ((benzyloxy)carbonyl)-D-valyl-L-leucine could exhibit similar conformational dynamics, influencing its reactivity and interactions.

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